
(3S)-3-hydroxypyrrolidine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-hydroxypyrrolidine-1-carbonitrile: is an organic compound that belongs to the class of pyrrolidines It is characterized by a hydroxyl group attached to the third carbon of the pyrrolidine ring and a nitrile group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxypyrrolidine-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a hydroxyl-containing precursor can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: (3S)-3-hydroxypyrrolidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学研究应用
Chemistry: In chemistry, (3S)-3-hydroxypyrrolidine-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S)-3-hydroxypyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-3-Hydroxypyrrolidine: Similar structure but lacks the nitrile group.
(3S)-3-Hydroxy-1-pyrrolidinecarbaldehyde: Contains an aldehyde group instead of a nitrile group.
Pyrrolopyrazine derivatives: Contain a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Uniqueness: (3S)-3-hydroxypyrrolidine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various fields, making it a compound of significant interest.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
(3S)-3-hydroxypyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m0/s1 |
InChI 键 |
DZPZUQDKKCYRAB-YFKPBYRVSA-N |
手性 SMILES |
C1CN(C[C@H]1O)C#N |
规范 SMILES |
C1CN(CC1O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


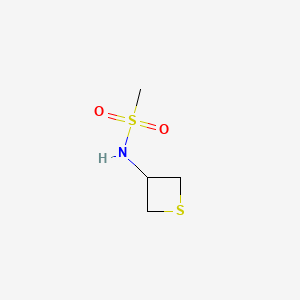
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
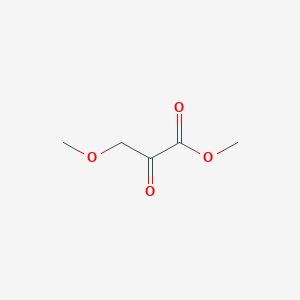
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
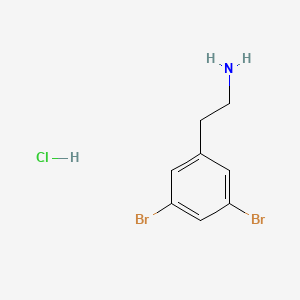
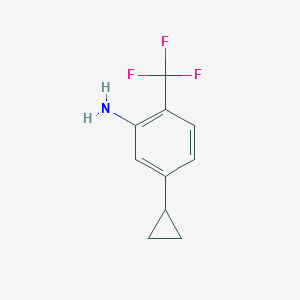
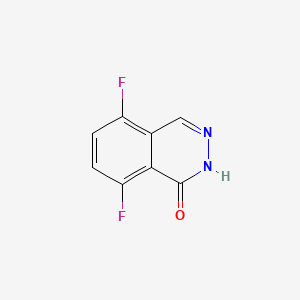
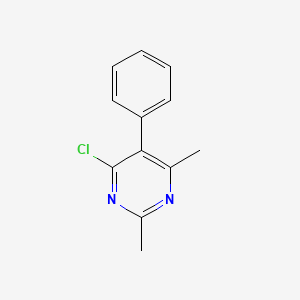
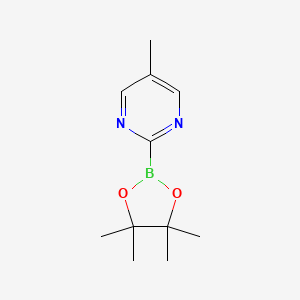
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)
![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)
![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
